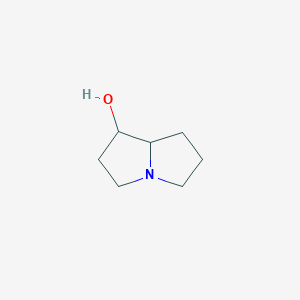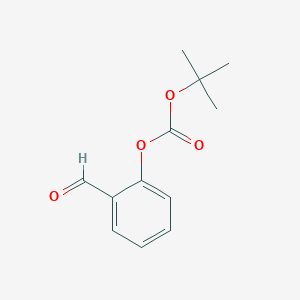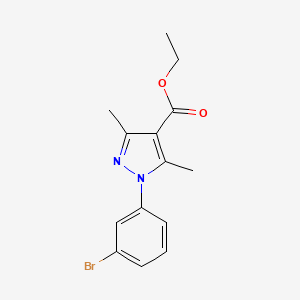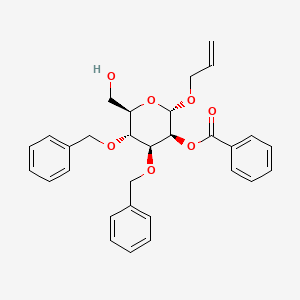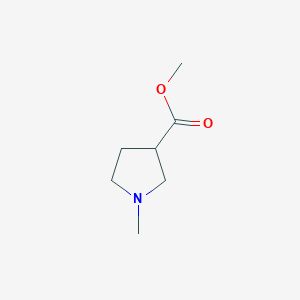
Methyl 1-methylpyrrolidine-3-carboxylate
Übersicht
Beschreibung
“Methyl 1-methylpyrrolidine-3-carboxylate” is a biochemical compound used for proteomics research . It has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol .
Molecular Structure Analysis
The molecular structure of “Methyl 1-methylpyrrolidine-3-carboxylate” consists of a pyrrolidine ring with a methyl group at the 1-position and a carboxylate group at the 3-position . The exact 3D structure may be viewed using specialized software .Physical And Chemical Properties Analysis
“Methyl 1-methylpyrrolidine-3-carboxylate” has a molecular weight of 143.18 g/mol . More detailed physical and chemical property data may be available from specialized databases .Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Asymmetric Synthesis
MMP3C derivatives have been utilized as catalysts or ligands in asymmetric synthesis. For instance, derivatives of L-proline, a closely related compound, have been used to catalyze asymmetric Michael additions of ketones to nitroalkenes, showcasing their utility in modulating asymmetric chemo-selective reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015). Additionally, (S)-N-methylpyrrolidine-2-carboxylate has been found effective as a ligand for copper-catalyzed N-arylation of amides, indicating its value in facilitating reactions under mild conditions and yielding a variety of N-arylamides (Wang, Liu, Wang, Ma, & Zhang, 2010).
Organic Synthesis and Chemical Transformations
The synthesis and improvement of specific derivatives of MMP3C have shown significant yields and purity, suggesting their importance in the synthesis of complex organic molecules. For example, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride from a related precursor demonstrates a simple, mild, and safe procedure, suitable for scale-up production (Qing-fang, 2005). Moreover, MMP3C derivatives have been synthesized for use as electrogenerated chemiluminescence derivatization reagents for carboxylic acids and amines in high-performance liquid chromatography, illustrating their utility in analytical chemistry (Morita & Konishi, 2002).
Materials Science and Nanoparticle Synthesis
In materials science, MMP3C derivatives have facilitated the synthesis of aluminum nanoparticles, serving as precursors that, in combination with specific passivation agents, lead to well-defined and dispersed nanoparticles. This application highlights the role of MMP3C derivatives in nanotechnology and materials science, providing insights into the synthesis and stabilization of metal nanoparticles (Meziani et al., 2009).
Safety and Hazards
“Methyl 1-methylpyrrolidine-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Methyl 1-methylpyrrolidine-3-carboxylate is a biochemical compound used in proteomics research The pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The mode of action of Methyl 1-methylpyrrolidine-3-carboxylate is not well-documented. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. The pyrrolidine ring, which is a part of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological pathways, contributing to their diverse biological activities .
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.
Eigenschaften
IUPAC Name |
methyl 1-methylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-4-3-6(5-8)7(9)10-2/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWOGQHZGYEOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methylpyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3130861.png)
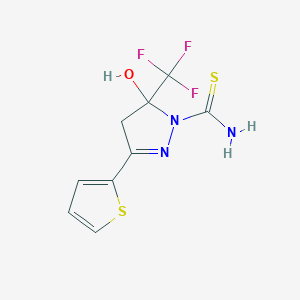
![4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol](/img/structure/B3130873.png)

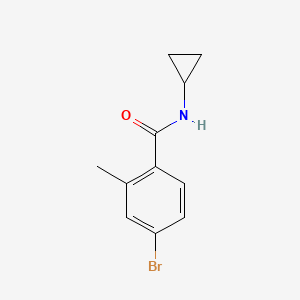
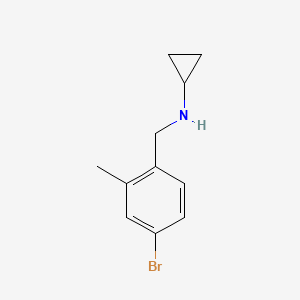
![2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3130904.png)
